D-87503

Description

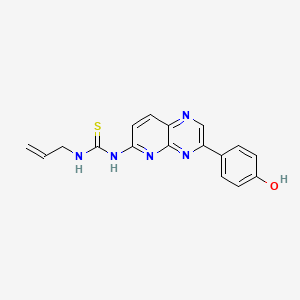

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl]-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMUCILEPVJXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800394-83-6 | |

| Record name | D-87503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0800394836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-87503 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AED3R32X41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of D-87503

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503, also known as AEZS-136, is a potent, orally active, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) signaling pathways. Developed by Aeterna Zentaris, this dual-pathway inhibitor has demonstrated significant anti-proliferative and pro-apoptotic activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, effects on downstream signaling, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's core functions.

Introduction

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades are two of the most frequently dysregulated pathways in human cancers, playing critical roles in cell proliferation, survival, and differentiation. The simultaneous inhibition of both pathways has emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-agent targeted therapies. This compound is a novel compound designed to concurrently inhibit key kinases in both of these critical pathways.

Molecular Targets and Potency

This compound functions as an ATP-competitive inhibitor of both PI3K and ERK kinases. In vitro kinase assays have established its potency against these targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 Value |

| PI3K | ~100 nM[1] |

| Erk1/2 | ~50 nM[1] |

These values indicate that this compound potently inhibits its target kinases at nanomolar concentrations.

Cellular Activity

The dual inhibitory action of this compound translates into effective anti-proliferative activity across a broad range of human tumor cell lines. The efficacy of this compound has been evaluated in over 40 different cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in Carcinoma Cell Lines

| Cell Lines | EC50 (Median) |

| BxPC3, Hct116, MDA-MB 468, MDA-MB-231 | 5 µM |

Mechanism of Action: Dual Signaling Inhibition

This compound exerts its anti-cancer effects by simultaneously blocking two major signaling pathways that are crucial for cancer cell growth and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT and RSK1, leading to the suppression of signals that promote cell survival and proliferation.

Inhibition of the RAS/RAF/MEK/ERK Pathway

This compound also directly inhibits ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively). This blockade prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression, differentiation, and survival.

The concurrent inhibition of these pathways is particularly effective in cancers harboring mutations in genes like RAS, where both cascades are often hyperactivated. The combination of this compound with other agents, such as histone deacetylase (HDAC) inhibitors, has been shown to synergistically induce apoptosis, especially in cells with mutant Ras.[2]

Induction of Necroptotic Cell Death

In certain cancer cell types, such as Hodgkin lymphoma, dual inhibition of PI3K and ERK by AEZS-136 (this compound) has been shown to induce necroptotic cell death.[3] This form of programmed necrosis is triggered by mitochondrial dysfunction and the production of reactive oxygen species (ROS). The process is dependent on the activation of JNK, and can be blocked by the necroptosis inhibitor necrostatin-1.[3] This suggests that in some cellular contexts, this compound can activate alternative cell death pathways beyond apoptosis.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 values of this compound against PI3K and Erk1/2.

Materials:

-

Recombinant human PI3K and Erk1/2 enzymes

-

ATP

-

Kinase-specific substrate (e.g., myelin basic protein for Erk2)

-

This compound at various concentrations

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

In a 384-well plate, add the kinase enzyme, the specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the EC50 of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Hct116, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the EC50.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of PI3K and ERK pathway signaling by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK1)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the changes in the phosphorylation status of downstream targets relative to their total protein levels.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo anti-tumor efficacy of AEZS-136 (this compound). In a mouse xenograft model using the human colon cancer cell line Hct116, oral administration of AEZS-136 resulted in a dose-dependent inhibition of tumor growth, with up to 74% reduction observed.[1] Similarly, in Hodgkin lymphoma xenografts, treatment with AEZS-136 led to a 70% inhibition of tumor growth and a significant increase in tumor necrosis.[3]

Conclusion

This compound (AEZS-136) is a potent dual inhibitor of the PI3K and ERK signaling pathways with significant anti-tumor activity in preclinical models. Its mechanism of action involves the simultaneous blockade of two key oncogenic pathways, leading to the inhibition of cell proliferation and the induction of cell death, including apoptosis and necroptosis. The data presented in this guide underscore the therapeutic potential of this dual-targeting strategy in oncology. Further research and clinical development will be crucial to fully elucidate the clinical utility of this compound in the treatment of various cancers.

References

D-87503: A Technical Guide to a Dual PI3K/ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503, also known as AEZS-136, is a potent, orally active small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK). Developed by Æterna Zentaris Inc., this compound has demonstrated significant anti-tumor activity in preclinical studies, targeting two of the most critical signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

This compound was identified through a proprietary compound library and high-throughput screening program at Æterna Zentaris. The rationale for its development was based on the well-established roles of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways in cancer. These pathways are frequently deregulated in various tumors due to genetic mutations or activation of upstream receptor tyrosine kinases.[1] Simultaneous inhibition of both pathways is a promising therapeutic strategy to overcome the resistance mechanisms that often arise when targeting a single pathway.[1]

Preclinical data presented in 2012 confirmed that AEZS-136 (this compound) selectively and concurrently inhibits the kinase activity of ERK1/2 and class I PI3Ks.[2] This dual inhibition enables the simultaneous blockade of the Raf-Mek-Erk and the PI3K-Akt signaling cascades, offering a potentially more effective anti-cancer approach.[2]

Chemical Synthesis

The chemical structure of this compound is 1-Allyl-3-[3-(4-hydroxy-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-thiourea, with the CAS number 800394-83-6. While a specific patent detailing the complete synthesis of this compound by Æterna Zentaris has not been publicly identified, a plausible synthetic route can be postulated based on established organic chemistry principles and literature precedents for the synthesis of similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the allylthiourea side chain.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for this compound.

Detailed Hypothetical Protocol:

-

Synthesis of 6-amino-3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazine: This intermediate could be synthesized through the condensation reaction of 2,3-diaminopyridine with p-hydroxyphenylglyoxal in a suitable solvent, such as ethanol, under reflux conditions.

-

Synthesis of this compound: The final compound can be obtained by the reaction of 6-amino-3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazine with allyl isothiocyanate. This reaction is a nucleophilic addition of the amino group to the isothiocyanate, typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature or with gentle heating.[3][4]

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against both PI3K and ERK kinases, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Target | IC50 | Assay Type | Reference |

| ERK1/2 | ~ 50 nM | Kinase Assay | [1] |

| PI3K (Class I) | ~ 100 nM | Kinase Assay | [1] |

Studies have shown that this compound can inhibit the MAPK and PI3K pathways at concentrations between 5-10 μM in cell-based assays.[5] In preclinical models, AEZS-136 has shown dose-dependent inhibition of human colon tumor growth of up to 74% in a Hct116 mouse xenograft model.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously blocking two major signaling pathways that are crucial for cancer cell growth and survival.

Caption: this compound dual inhibition of PI3K and ERK signaling pathways.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound against ERK and PI3K kinases.

Methodology:

-

Recombinant human ERK1/2 and PI3Kα enzymes are used.

-

The assay is performed in a 96- or 384-well plate format.

-

The reaction mixture contains the enzyme, a specific substrate (e.g., myelin basic protein for ERK, phosphatidylinositol for PI3K), and ATP (radiolabeled or with a detection system like ADP-Glo).

-

This compound is added at various concentrations.

-

The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

The amount of phosphorylated substrate is quantified using a suitable method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT or CellTiter-Glo)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of this compound for 72 hours.

-

For MTT assay, MTT reagent is added and incubated for 2-4 hours. The resulting formazan crystals are solubilized, and absorbance is measured.

-

For CellTiter-Glo assay, the reagent is added to measure cellular ATP levels, which correlate with cell viability. Luminescence is measured.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

Western Blot Analysis for Pathway Inhibition

Objective: To confirm the inhibition of ERK and PI3K pathways in cells treated with this compound.

Methodology:

-

Cancer cells are treated with this compound for a specified time (e.g., 1-24 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT, a downstream effector of PI3K), and total AKT. A loading control like GAPDH or β-actin is also used.

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the changes in protein phosphorylation.

Caption: Western blot workflow for pathway inhibition analysis.

Conclusion

This compound (AEZS-136) is a promising dual PI3K/ERK inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting two key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The information and protocols provided in this guide are intended to facilitate further research into the synthesis, biological activity, and clinical potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

D-87503: A Technical Guide to a Dual PI3K/ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503 is a potent small molecule inhibitor targeting two critical oncogenic signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. By simultaneously blocking these cascades, this compound presents a promising therapeutic strategy to overcome the limitations of single-pathway inhibitors, such as feedback activation and crosstalk-mediated resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development of this and similar dual-inhibitor compounds.

Introduction

The PI3K/AKT/mTOR and ERK/MAPK signaling pathways are frequently dysregulated in a wide range of human cancers, playing pivotal roles in cell proliferation, survival, and differentiation.[1] The PI3K pathway is commonly activated through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, while the ERK pathway is often hyperactivated by mutations in RAS or BRAF genes.[2] Extensive crosstalk and feedback loops exist between these two pathways, often leading to compensatory activation when only one is inhibited, thereby limiting the efficacy of targeted therapies.[2][3] Dual inhibition of both PI3K and ERK pathways, therefore, represents a rational and potentially more effective anticancer strategy.[4]

This compound (also known as AEZS-136) has been identified as a dual inhibitor of PI3K and ERK.[4] This document serves as a technical resource, summarizing the available data on this compound and providing detailed methodologies for its characterization.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of key components in the PI3K and ERK signaling pathways.

PI3K/AKT/mTOR Pathway Inhibition

This compound targets the catalytic subunits of Class I PI3K. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of AKT activity leads to decreased phosphorylation and activation of numerous downstream targets, including mTOR, which ultimately results in reduced protein synthesis, cell growth, and survival. A key pharmacodynamic marker of this compound activity is the reduced phosphorylation of AKT and its downstream substrate, the ribosomal protein S6 kinase (RSK).[5]

ERK/MAPK Pathway Inhibition

Concurrently, this compound inhibits the activity of Extracellular signal-regulated kinase 2 (Erk2), a critical downstream kinase in the MAPK cascade. By inhibiting ERK, this compound blocks the phosphorylation of a multitude of nuclear and cytoplasmic substrates that are essential for cell cycle progression and proliferation. The inhibition of the downstream ERK substrate, RSK1, further demonstrates the on-target activity of this compound in this pathway.[5]

Figure 1: Simplified signaling pathways and points of inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Activity

| Target | IC50 | Notes |

| PI3K (unspecified isoforms) | 62 nM | [5] |

| Erk2 | 0.76 µM | [5] |

| PI3Kα | Data not available | |

| PI3Kβ | Data not available | |

| PI3Kδ | Data not available | |

| PI3Kγ | Data not available | |

| Erk1 | Data not available |

Table 2: Cellular Activity

| Cell Line | Cancer Type | EC50 | Notes |

| BxPC3 | Pancreatic Carcinoma | Median 5 µM | [5] |

| Hct116 | Colorectal Carcinoma | Median 5 µM | [5] |

| MDA-MB-468 | Breast Carcinoma | Median 5 µM | [5] |

| MDA-MB-231 | Breast Carcinoma | Median 5 µM | [5] |

| L-540 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |

| SUP-HD1 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |

| KM-H2 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |

| L-428 | Hodgkin Lymphoma | - | Significant cell proliferation inhibition observed.[4] |

Table 3: In Vivo Efficacy

| Tumor Model | Treatment | Outcome |

| Hodgkin Lymphoma Xenograft | This compound (AEZS-136) | 70% inhibition of tumor growth.[4] |

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the characterization of this compound.

Biochemical Kinase Assays

Figure 2: Workflow for in vitro kinase assays.

4.1.1. PI3K Kinase Assay (Radiometric)

-

Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme (e.g., p110α/p85α) with a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 µM ATP).

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

-

Substrate Addition: Initiate the reaction by adding the lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.

-

Lipid Extraction: Extract the radiolabeled lipids using a chloroform/methanol mixture.

-

Analysis: Separate the phosphorylated product (PIP3) from unreacted ATP and PIP2 using thin-layer chromatography (TLC).

-

Quantification: Visualize and quantify the radiolabeled PIP3 using autoradiography and densitometry.

4.1.2. ERK Kinase Assay (Radiometric)

-

Reaction Setup: In a 96-well plate, combine recombinant active ERK2 enzyme with a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µM ATP).

-

Inhibitor Addition: Add serial dilutions of this compound or vehicle control.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate, such as Myelin Basic Protein (MBP), and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the phosphorylated MBP from other components by SDS-PAGE.

-

Quantification: Dry the gel and expose it to a phosphor screen or X-ray film to visualize and quantify the incorporated radioactivity.

Cellular Assays

4.2.1. Cell Proliferation Assay (MTT)

-

Cell Seeding: Plate cancer cells (e.g., L-540, SUP-HD1, KM-H2, L-428) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

4.2.2. Western Blot Analysis of Pathway Inhibition

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-RSK1, RSK1).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4.2.4. Necroptosis Assay

-

Cell Treatment: Treat susceptible cell lines (e.g., L-540, SUP-HD1) with this compound, with or without a pan-caspase inhibitor (to block apoptosis) and a necroptosis inhibitor (e.g., necrostatin-1) as controls.

-

Cell Viability Assessment: Measure cell viability using an MTT or similar assay. A decrease in viability in the presence of a caspase inhibitor that is rescued by a necroptosis inhibitor is indicative of necroptosis.

-

Western Blot Analysis: Analyze the expression and phosphorylation of key necroptosis markers, such as RIPK1, RIPK3, and MLKL.

In Vivo Xenograft Studies

Figure 3: General workflow for a Hodgkin lymphoma xenograft study.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject a suspension of a Hodgkin lymphoma cell line (e.g., L-540 or SUP-HD1) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., p-AKT, p-ERK).

Conclusion

This compound is a promising dual inhibitor of the PI3K and ERK signaling pathways with demonstrated biochemical, cellular, and in vivo anti-cancer activity. Its ability to concurrently block two major oncogenic pathways provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating a deeper understanding of this compound and aiding in the design of future studies. Further research is warranted to fully elucidate the isoform selectivity, pharmacokinetic properties, and full preclinical potential of this compound.

References

- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Pharmacodynamics of PI3K, MEK, and AKT inhibitors through isoform-specific measurements of MEK, ERK, AKT, and ribosomal protein S6 in needle biopsies. - ASCO [asco.org]

D-87503: A Comprehensive Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503, also known as AEZS-136, is a potent, orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. This document provides an in-depth technical overview of this compound, focusing on its target proteins, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. This compound functions as a dual inhibitor, concurrently targeting the Phosphoinositide 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) pathways, two critical cascades frequently deregulated in cancer. This dual-targeting approach offers a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition.

Target Proteins and Inhibitory Activity

This compound selectively inhibits the kinase activity of ERK1/2 and Class I PI3Ks.[1] The inhibitory activity has been quantified by determining the half-maximal inhibitory concentration (IC50) values.

| Target Protein | IC50 Value (nM) |

| Erk1/2 | ~50 |

| PI3K (Class I) | ~100 |

Table 1: In vitro inhibitory activity of this compound against its primary target proteins.[2]

The ATP-competitive mode of action for both Erk1/2 and PI3K suggests that this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates.[2] While specific Ki values have not been published, they can be estimated from the IC50 values using the Cheng-Prusoff equation, provided the ATP concentration and the Michaelis-Menten constant (Km) for ATP of the specific kinase are known.

Affected Signaling Pathways

This compound simultaneously targets two key signaling pathways implicated in cell proliferation, survival, and differentiation: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

By inhibiting both ERK and PI3K, this compound effectively blocks two major signaling hubs that drive tumor progression. This dual inhibition has been shown to be more effective than targeting either pathway alone, leading to synergistic anti-proliferative effects in various cancer cell lines.[2]

Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experiments.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of its target proteins.

Methodology:

-

Reagents: Recombinant human ERK2 or PI3Kα enzyme, a specific peptide substrate, ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™), and a kinase assay buffer.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of key proteins in the ERK and PI3K signaling pathways within cells treated with this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-Akt) and total forms of these proteins.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in vivo using xenograft models. In a study with Hodgkin lymphoma cell line xenografts in NOD/SCID mice, oral administration of AEZS-136 (30-60 mg/kg) resulted in a significant, dose-dependent inhibition of tumor growth, with up to 70% tumor growth inhibition observed. These findings highlight the potential of this compound as a therapeutic agent for cancers with activated PI3K and ERK pathways.

Conclusion

This compound (AEZS-136) is a promising dual inhibitor of the PI3K and ERK signaling pathways. Its ability to concurrently block these two critical oncogenic pathways provides a strong rationale for its further development as an anticancer therapeutic. The experimental protocols outlined in this document provide a framework for the continued investigation of this compound and other dual-pathway inhibitors in both academic and industrial research settings.

References

In Vitro Characterization of D-87503: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503 is a potent, dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its inhibitory activity, effects on cancer cell lines, and the methodologies employed in its evaluation. The information is intended to serve as a detailed resource for researchers and drug development professionals investigating novel cancer therapeutics targeting these critical signaling cascades.

Introduction

The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many human cancers, making them prime targets for therapeutic intervention. This compound has been identified as a dual inhibitor, concurrently targeting key components of both pathways, offering a promising strategy to overcome resistance mechanisms associated with single-pathway inhibition. This guide summarizes the key in vitro data for this compound and provides detailed experimental protocols to facilitate further research and development.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays, demonstrating its potency against its primary targets and its efficacy in inhibiting the growth of cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PI3K | 62 nM | |

| Erk2 | 0.76 µM | ||

| EC50 | BxPC3 (pancreatic) | Median 5 µM | |

| Hct116 (colorectal) | Median 5 µM | ||

| MDA-MB-468 (breast) | Median 5 µM | ||

| MDA-MB-231 (breast) | Median 5 µM | ||

| Inhibitory Concentration | HCT-116, A549, 786-0 | ~5-10 µM (for pathway inhibition) |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting two major signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial mediator of cell growth, proliferation, and survival. This compound's inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector. This, in turn, disrupts the signaling cascade that leads to cell survival and proliferation. The suppression of downstream substrates such as Akt and Rsk1 kinase has been observed in cellular assays.

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

MAPK/ERK Pathway Inhibition

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is critical for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division. This compound's inhibition of Erk2 blocks the phosphorylation of downstream targets, thereby arresting the signaling cascade that promotes cell proliferation.

Figure 2: MAPK/ERK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against PI3K and Erk2.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of PI3K and Erk2.

Materials:

-

Recombinant human PI3K and Erk2 enzymes

-

Appropriate kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Figure 3: Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (for EC50 Determination)

This protocol outlines a common method, the MTT assay, for determining the EC50 of this compound in carcinoma cell lines.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50%.

Materials:

-

Human carcinoma cell lines (e.g., BxPC3, Hct116, MDA-MB-468, MDA-MB-231)

-

Complete cell culture medium

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the PI3K and MAPK pathways by measuring the phosphorylation status of key downstream proteins.

Objective: To qualitatively or semi-quantitatively determine the inhibition of Akt and ERK phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to assess the change in phosphorylation levels relative to total protein levels.

Conclusion

This compound demonstrates potent dual inhibitory activity against the PI3K and MAPK/ERK signaling pathways. The in vitro data presented in this guide highlight its potential as an anti-cancer agent. The detailed experimental protocols provided herein are intended to support further investigation into the mechanism of action and therapeutic potential of this compound and similar dual-pathway inhibitors.

Preclinical Profile of D-87503 (AEZS-136): A Dual PI3K/ERK Inhibitor for Hodgkin Lymphoma

An In-depth Technical Guide on the Core Preclinical Research Findings

Introduction

D-87503, also known as AEZS-136, is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) signaling pathways. These pathways are frequently hyperactivated in various malignancies, including Hodgkin Lymphoma (HL), making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the preclinical research findings for this compound, with a focus on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. The data presented herein is primarily derived from the pivotal study by Locatelli et al., published in Scientific Reports in 2016, which elucidated the compound's potential as a therapeutic agent for Hodgkin Lymphoma.[1]

Core Mechanism of Action

This compound functions as a dual inhibitor of the PI3K/AKT and RAF/MEK/ERK signaling cascades.[1] In Hodgkin Lymphoma, these pathways are constitutively active and play a crucial role in promoting cell proliferation and survival. By simultaneously targeting both pathways, this compound offers a multi-pronged approach to disrupt the oncogenic signaling network within cancer cells.

Signaling Pathway Targeted by this compound

In Vitro Efficacy in Hodgkin Lymphoma Cell Lines

The in vitro activity of this compound was evaluated against a panel of human Hodgkin Lymphoma cell lines. The compound demonstrated significant anti-proliferative effects and induced a unique form of programmed cell death known as necroptosis.

Cell Proliferation Inhibition

This compound induced significant inhibition of cell proliferation in all tested Hodgkin Lymphoma cell lines: L-540, SUP-HD1, KM-H2, and L-428.[1]

| Cell Line | This compound (AEZS-136) Concentration | Proliferation Inhibition (%) |

| L-540 | 5 µM | Data not available in abstract |

| SUP-HD1 | 5 µM | Data not available in abstract |

| KM-H2 | 5 µM | Data not available in abstract |

| L-428 | 5 µM | Data not available in abstract |

| Quantitative data on the percentage of proliferation inhibition at specific concentrations were not available in the reviewed abstracts. The primary publication would contain this detailed information. |

Induction of Necroptotic Cell Death

A significant increase in necroptotic cell death was observed in the L-540 and SUP-HD1 cell lines following treatment with this compound.[1] This form of cell death was associated with mitochondrial dysfunction and the production of reactive oxygen species (ROS).[1] The induction of necroptosis was found to be dependent on the activation of JNK.[1] In contrast, the KM-H2 and L-428 cell lines were resistant to this compound-induced necroptosis.[1]

| Cell Line | This compound (AEZS-136) Induced Necroptosis |

| L-540 | Yes |

| SUP-HD1 | Yes |

| KM-H2 | No |

| L-428 | No |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound was assessed in a xenograft model of Hodgkin Lymphoma.

Xenograft Tumor Growth Inhibition

In vivo studies demonstrated that treatment with this compound resulted in a 70% inhibition of tumor growth .[1] Furthermore, a significant 10-fold increase in tumor necrosis was observed in the treated animals, corroborating the in vitro findings of induced necroptosis.[1]

| Animal Model | Treatment | Tumor Growth Inhibition (%) | Increase in Tumor Necrosis |

| Hodgkin Lymphoma Xenograft | This compound (AEZS-136) | 70 | 10-fold |

| Specific details of the animal model, dosing regimen, and treatment duration were not available in the reviewed abstracts and would be detailed in the full publication. |

Experimental Protocols

The following are generalized experimental protocols based on the information available in the study by Locatelli et al.[1] For precise details, the full publication should be consulted.

Cell Lines and Culture

Hodgkin Lymphoma cell lines (L-540, SUP-HD1, KM-H2, and L-428) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay

Necroptosis Assay

The induction of necroptosis was likely assessed by flow cytometry using markers for cell death (e.g., Annexin V and Propidium Iodide) in the presence and absence of the necroptosis inhibitor, necrostatin-1.[1] Western blot analysis for key proteins in the necroptosis pathway (e.g., RIPK1, RIPK3, MLKL) would also be a standard method.

In Vivo Xenograft Study

Conclusion

The preclinical data for this compound (AEZS-136) strongly support its development as a therapeutic agent for Hodgkin Lymphoma. Its dual inhibitory action on the PI3K and ERK pathways leads to significant anti-proliferative effects and the induction of necroptotic cell death in sensitive cell lines. The robust anti-tumor activity observed in vivo further underscores its potential. Further investigation, including detailed dose-response studies and combination therapy approaches, is warranted to fully elucidate the clinical potential of this compound. The findings also highlight the differential sensitivity of HL subtypes to this agent, suggesting that patient stratification based on the propensity to undergo necroptosis could be a viable clinical strategy.

References

D-87503: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-87503 is a potent small molecule inhibitor targeting two critical signaling pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[1][2] By dually targeting PI3K and ERK2, this compound presents a promising strategy to overcome resistance mechanisms that can arise from the activation of alternative signaling cascades when only a single pathway is inhibited.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data in various cancer cell lines, and detailed experimental protocols for its characterization in a research setting.

Mechanism of Action

This compound functions as a dual inhibitor of PI3K and ERK2.[1][2] The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated due to mutations in upstream components such as Ras.[4]

The activation of Ras can lead to the downstream activation of both the MAPK and PI3K pathways.[4] this compound's ability to simultaneously block both of these cascades makes it a valuable tool for studying cancers with Ras mutations. Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]

Data Presentation

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against the target enzymes and the half-maximal effective concentration (EC50) in cancer cell lines are summarized below.

| Target/Cell Line | Cancer Type | IC50/EC50 Value | Reference |

| PI3K (enzymatic) | - | 62 nM | [1][2] |

| Erk2 (enzymatic) | - | 0.76 µM | [1][2] |

| BxPC3 | Pancreatic Carcinoma | Median EC50 5µM | [1] |

| Hct116 | Colorectal Carcinoma | Median EC50 5µM | [1] |

| MDA-MB-468 | Breast Carcinoma | Median EC50 5µM | [1] |

| MDA-MB-231 | Breast Carcinoma | Median EC50 5µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[1]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis for Pathway Inhibition

This protocol assesses the inhibition of PI3K and ERK pathway activity by measuring the phosphorylation status of key downstream proteins, such as Akt and ERK.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate to visualize protein bands.[5]

-

Mandatory Visualization

Caption: this compound dual inhibition of PI3K and ERK signaling pathways.

Caption: General experimental workflow for this compound characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Analysis of D-87503: A Dual PI3K/ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503 is a potent, small-molecule dual inhibitor targeting two key signaling pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This technical guide provides a comprehensive structural and functional analysis of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the investigation and potential application of this and similar dual-inhibitor compounds.

Chemical and Structural Properties

This compound is a synthetic compound with the chemical formula C17H15N5OS and a molecular weight of 337.40 g/mol .[1][2] Its structure is characterized by a pyrido[2,3-b]pyrazin-6-yl]-thiourea core.

| Property | Value | Reference |

| CAS Number | 800394-83-6 | [2] |

| Molecular Formula | C17H15N5OS | [1][2] |

| Molecular Weight | 337.40 | [1] |

| IUPAC Name | 1-Allyl-3-[3-(4-hydroxy-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-thiourea | [1] |

| SMILES Code | S=C(NC1=CC=C2C(N=C(C3=CC=C(O)C=C3)C=N2)=N1)NCC=C | [1] |

| InChI Code | InChI=1S/C17H15N5OS/c1-2-9-18-17(24)22-15-8-7-13-16(21-15)20-14(10-19-13)11-3-5-12(23)6-4-11/h2-8,10,23H,1,9H2,(H2,18,20,21,22,24) | [1] |

| InChI Key | YKMUCILEPVJXKD-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO | [2] |

Due to the proprietary nature of drug development, a specific, publicly available synthesis protocol for this compound is not available. However, the synthesis of structurally related N-phenyl-2-(phenyl-amino) acetamide derivatives often involves multi-step reactions, such as the Schotten-Baumann reaction, which includes the reaction of an acid chloride with an amine.

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of the PI3K and ERK signaling pathways, both of which are critical for cell growth, proliferation, and survival.[3] The aberrant activation of these pathways is a common feature in many human cancers.[4] this compound exhibits potent inhibitory activity with an IC50 of 62 nM for PI3K and 0.76 µM for Erk2.[2][5]

The PI3K/Akt/mTOR pathway is a key regulator of cell metabolism, growth, and proliferation. The ERK/MAPK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The dual inhibition of both pathways by this compound is a promising strategy to overcome the drug resistance that can arise from the crosstalk and feedback loops between these two pathways.[4]

This compound dual inhibition of PI3K and ERK pathways.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines.

| Cell Line | Cancer Type | EC50 (Median) | Reference |

| BxPC3 | Pancreatic Carcinoma | ~5 µM | [2] |

| Hct116 | Colorectal Carcinoma | ~5 µM | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 µM | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5 µM | [2] |

Combination Therapy

The combination of this compound with other anti-cancer agents has shown synergistic effects. Notably, in combination with the histone deacetylase (HDAC) inhibitor romidepsin, this compound induced preferential apoptosis in cancer cells harboring Ras mutations.[3] This suggests a potential therapeutic strategy for treating Ras-mutant cancers, which are often resistant to conventional therapies.

Workflow for assessing this compound combination therapy.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (EC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (and/or in combination with other drugs) for 24-48 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a valuable research tool for investigating the roles of the PI3K and ERK signaling pathways in cancer. Its dual inhibitory mechanism provides a rational basis for its anti-proliferative effects and its potential for combination therapies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader class of dual PI3K/ERK inhibitors. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to fully elucidate its therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. abmole.com [abmole.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

D-87503: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-87503 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK), positioning it as a compound of significant interest in oncological research.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for the design and execution of preclinical and clinical studies. This document provides a comprehensive overview of the available data and outlines standard methodologies for determining the solubility and stability of this compound, tailored for a scientific audience.

Introduction

This compound targets two key signaling pathways, the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in various cancers.[2][3] By simultaneously inhibiting both PI3K and ERK, this compound has the potential to overcome resistance mechanisms that can arise when targeting a single pathway.[2] The efficacy and reliability of in vitro and in vivo studies involving this compound are intrinsically linked to its solubility in relevant biological media and its stability under experimental and storage conditions.

Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. However, based on its intended use in biological assays, it is anticipated to have sufficient solubility in common organic solvents such as dimethyl sulfoxide (DMSO) for the preparation of stock solutions. The aqueous solubility of this compound, particularly in physiological buffers, is a critical parameter for assessing its behavior in biological systems.

General Solubility Profile

| Solvent | Expected Solubility | Application |

| Dimethyl Sulfoxide (DMSO) | High | Preparation of concentrated stock solutions for in vitro assays. |

| Ethanol | Moderate to High | Alternative solvent for stock solution preparation. |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | Critical for determining bioavailability and for use in cell-based assays. Solubility is expected to be pH-dependent. |

Note: The above table is a qualitative representation based on the typical properties of small molecule kinase inhibitors. Experimental determination is necessary for quantitative values.

Stability Data

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate degradation.

-

pH: The stability of this compound in aqueous solutions is likely to be pH-dependent.

-

Light: Exposure to light, particularly UV, can cause photodegradation.

-

Oxidation: The molecular structure may be susceptible to oxidation.

Recommended Storage Conditions

| Form | Recommended Storage Temperature | Additional Notes |

| Solid (Powder) | -20°C | Protect from light and moisture. |

| Stock Solution in DMSO | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | 2-8°C (Short-term) | Prepare fresh for each experiment due to potential for degradation. |

Note: These are general recommendations. Formal stability studies are required to establish a definitive shelf-life.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are used to predict the shelf-life of a compound under normal storage conditions.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in the desired formulation and store them in appropriate containers.

-

Stress Conditions: Expose the samples to elevated temperature and humidity conditions (e.g., 40°C / 75% relative humidity).[4]

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating HPLC method. The appearance of degradation products should be monitored.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a dual inhibitor of the PI3K and ERK signaling pathways. These pathways are critical for cell proliferation, survival, and growth.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

Methodological & Application

Application Notes and Protocols for D-87503 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-87503 is a potent small molecule inhibitor that demonstrates dual specificity for key signaling proteins within the Phosphatidylinositol 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This compound's ability to simultaneously target both the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK signaling cascades makes it a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in malignancies with mutations in genes such as RAS.[2]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and HCC1806, where inhibitors of these pathways have shown relevance.[2]

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of PI3K and ERK2. This dual inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest and induction of caspase-dependent apoptosis in cancer cells.[2] The compound has been shown to be effective in inhibiting both the MAPK and PI3K pathways at concentrations in the range of 5-10 μM.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 (PI3K) | 62 nM | N/A (Biochemical Assay) | [1] |

| IC50 (Erk2) | 0.76 µM | N/A (Biochemical Assay) | [1] |

| EC50 | Median 5 µM | BxPC3, Hct116, MDA-MB-468, MDA-MB-231 | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

Caption: this compound inhibits the PI3K and ERK signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

General Cell Culture and Maintenance of MDA-MB-231 and HCC1806 Cells

Materials:

-

MDA-MB-231 or HCC1806 cells

-

DMEM (for MDA-MB-231) or RPMI-1640 (for HCC1806)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

Protocol:

-

Culture cells in a T75 flask with their respective complete growth medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Experimental Workflow for this compound Treatment and Analysis

Caption: General workflow for cell-based assays with this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

Protocol:

-

Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing different concentrations of this compound.

-